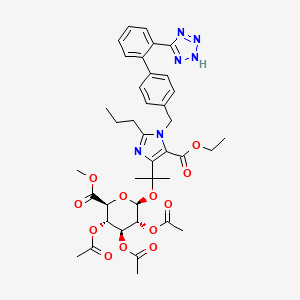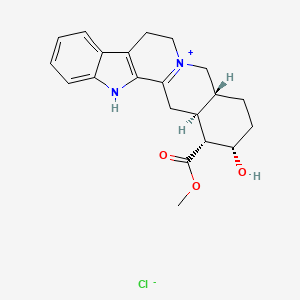
3-Dehydro Yohimbane Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dehydro Yohimbane Chloride is a derivative of the yohimbane alkaloid family, which is known for its diverse biological activities Yohimbane alkaloids are primarily found in the bark of the Pausinystalia johimbe tree and have been used traditionally for their stimulant and aphrodisiac properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dehydro Yohimbane Chloride typically involves the oxidation of yohimbane alkaloids. One common method is the nitric acid-induced oxidation of yohimbane alkaloids such as reserpine and rescinnamine. This reaction is carried out in various organic solvents at controlled temperatures, usually around 25°C . The oxidation process follows first-order kinetics and is influenced by the solvent’s dielectric constant, dissociation constant, and viscosity .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using nitric acid or other oxidizing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as column chromatography to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
3-Dehydro Yohimbane Chloride undergoes several types of chemical reactions, including:
Oxidation: The primary reaction used in its synthesis, involving nitric acid or other oxidizing agents.
Reduction: Can be reduced back to its parent yohimbane alkaloid under specific conditions.
Substitution: Can undergo nucleophilic substitution reactions, particularly at positions activated by the dehydro group.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, lead tetraacetate, mercuric acetate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, acetic acid, methanol.
Major Products Formed
Oxidation: 3-Dehydroreserpine, 3-Dehydrorescinnamine.
Reduction: Reserpine, Yohimbane.
Substitution: Various substituted yohimbane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of other complex alkaloids and as a reagent in organic synthesis.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Wirkmechanismus
The mechanism of action of 3-Dehydro Yohimbane Chloride involves its interaction with specific molecular targets and pathways. It is known to block presynaptic alpha-2 adrenergic receptors, leading to increased parasympathetic (cholinergic) and decreased sympathetic (adrenergic) activity . This action can result in various physiological effects, including vasodilation and increased blood flow. The compound’s effects on cellular processes are still under investigation, with ongoing research aimed at elucidating its full range of biological activities.
Vergleich Mit ähnlichen Verbindungen
3-Dehydro Yohimbane Chloride is compared with other yohimbane-type alkaloids, such as:
Reserpine: Known for its use in treating hypertension and psychotic disorders.
Yohimbine: Used as an aphrodisiac and in the treatment of erectile dysfunction.
Ajmalicine: Used for its vasodilatory properties.
Uniqueness
This compound is unique due to its specific dehydro modification, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H25ClN2O3 |
|---|---|
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
methyl (15R,18S,19R,20S)-18-hydroxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride |
InChI |
InChI=1S/C21H24N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,18-19,24H,6-11H2,1H3;1H/t12-,15-,18-,19+;/m0./s1 |
InChI-Schlüssel |
SBSXOXXZDDEBHZ-ZBMACTEASA-N |
Isomerische SMILES |
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1CC3=[N+](C2)CCC4=C3NC5=CC=CC=C45)O.[Cl-] |
Kanonische SMILES |
COC(=O)C1C(CCC2C1CC3=[N+](C2)CCC4=C3NC5=CC=CC=C45)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


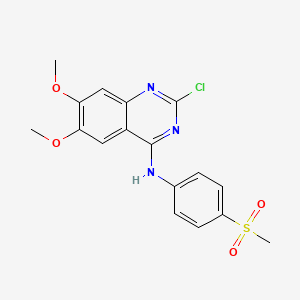
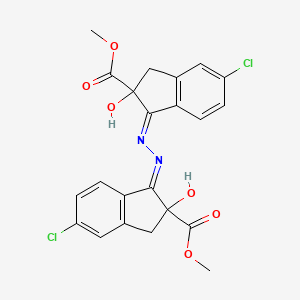
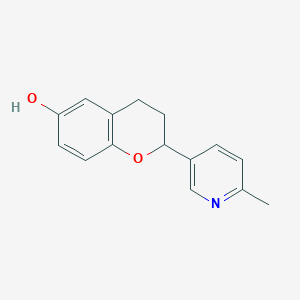
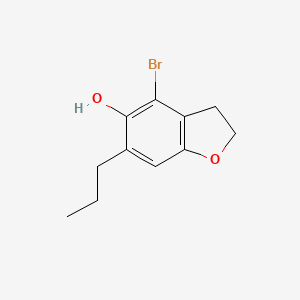
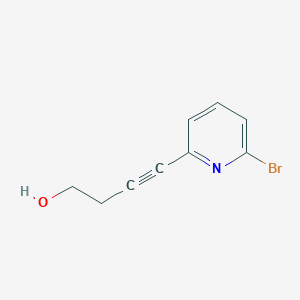
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
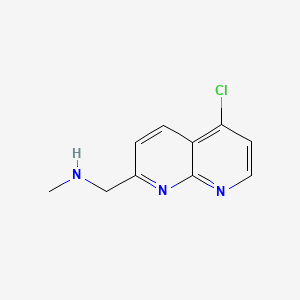
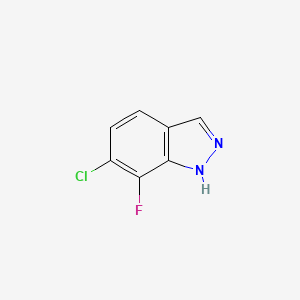
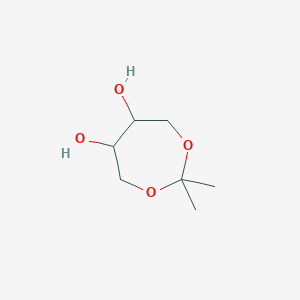

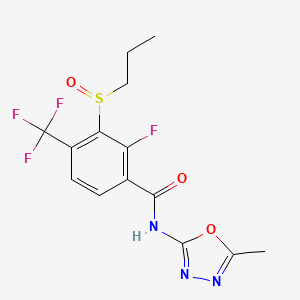
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
